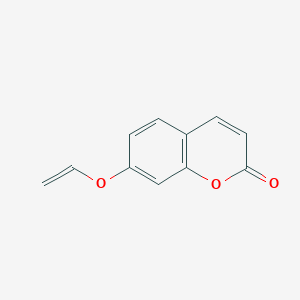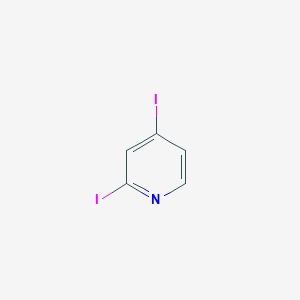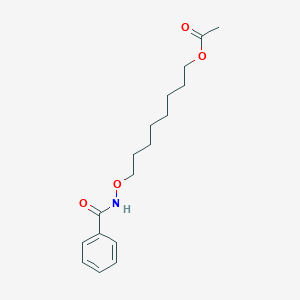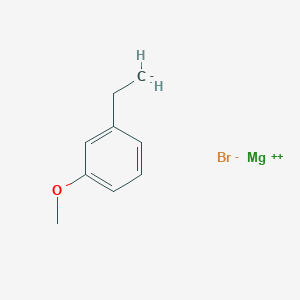
3-Methoxyphenethylmagnesium bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Methoxyphenethylmagnesium bromide typically involves the reaction of bromoethane with magnesium in the presence of a methoxybenzene derivative. The process is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Molecular Structure Analysis
3-Methoxyphenethylmagnesium bromide consists of a phenethyl moiety bonded to a methoxy group, with the magnesium atom coordinating to a bromide ion. This structure facilitates its reactivity in organic synthesis, enabling the formation of various carbon-based compounds.
Chemical Reactions and Properties
This compound is highly reactive towards electrophiles, including carbonyl compounds, enabling the formation of alcohols, ketones, and esters. Its reactivity is primarily attributed to the nucleophilic character of the carbon atom bonded to magnesium, which can form new carbon-carbon bonds with electrophilic centers.
Physical Properties Analysis
As a Grignard reagent, 3-Methoxyphenethylmagnesium bromide is typically handled as a solution in organic solvents such as diethyl ether or tetrahydrofuran due to its high reactivity with water. It is sensitive to moisture and air, necessitating storage under an inert atmosphere.
Chemical Properties Analysis
The chemical properties of 3-Methoxyphenethylmagnesium bromide are defined by its reactivity towards various electrophiles, the stability of the Grignard reagent under different conditions, and its role in facilitating nucleophilic addition reactions. These properties make it an essential tool in the synthesis of complex organic molecules.
References (Sources)
- For an extensive review on the atmospheric reactivity of methoxyphenols, including their gas-phase and aqueous-phase reactions, see (Liu et al., 2022).
- For insights into the electron impact and electron capture negative ionization mass spectra of methoxylated compounds, consult (Hites, 2008).
- For a review on impurity profiling in synthetic pathways, refer to (Stojanovska et al., 2013).
- To understand the synthesis and applications of phosphonic acids, see (Sevrain et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes : Research conducted by Sağlam et al. (2010) involved the synthesis and characterization of nickel and cobalt complexes using a derivative of 3-methoxyphenethylmagnesium bromide. This study contributes to understanding the structural properties and potential applications of such metal complexes in various fields, including catalysis and material science (Sağlam, Çelik, Yılmaz, & İde, 2010).
Iron-Catalyzed Reductions in Organic Synthesis : Rollick et al. (1982) explored the iron-catalyzed reduction of various propyl bromides using Grignard reagents, including 3-methoxyphenethylmagnesium bromide. This study enhances the understanding of iron catalysis in organic synthesis, particularly in reduction reactions that form important building blocks in chemical synthesis (Rollick, Nugent, & Kochi, 1982).
Nickel-Catalyzed Cross-Coupling Reactions : Tobisu et al. (2016) reported on nickel-catalyzed cross-coupling reactions involving methoxyarenes and alkylmagnesium halides, highlighting the role of 3-methoxyphenethylmagnesium bromide in these processes. This research contributes to the development of efficient methods for forming carbon-carbon bonds, a fundamental aspect of organic synthesis (Tobisu, Takahira, Morioka, & Chatani, 2016).
Model Reactions in Organic Chemistry : Antkowiak and Gessner (1984) utilized 3-methoxyphenethylmagnesium bromide in the synthesis of specific pyridine derivatives, demonstrating its application in model reactions that mimic more complex chemical transformations (Antkowiak & Gessner, 1984).
1,4-Addition Reactions in Organic Synthesis : Grootaert et al. (1982) described the uncatalyzed 1,4-addition of phenylmagnesium bromide to certain substrates, followed by alkylation and hydrolysis, where derivatives of 3-methoxyphenethylmagnesium bromide played a crucial role. This research is significant for the synthesis of cyclohexanones, a key component in many organic molecules (Grootaert, Mijngheer, & Clercq, 1982).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
magnesium;1-ethyl-3-methoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGNGGUIYQBSSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenethylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



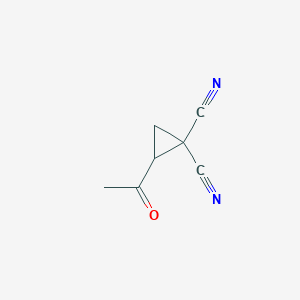
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
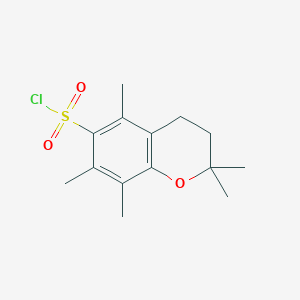
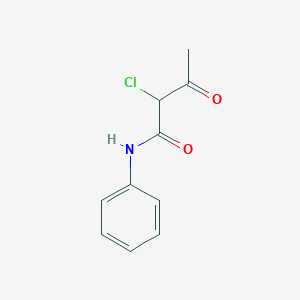
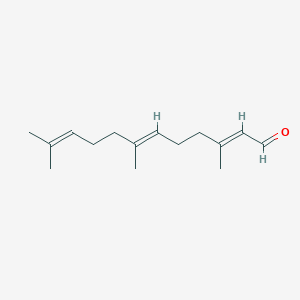
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)

